![molecular formula C19H23FN2OS B6563084 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide CAS No. 923220-41-1](/img/structure/B6563084.png)
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiazole ring (a type of heterocyclic compound), a fluorophenyl group (a phenyl ring with a fluorine atom), and a cyclohexanecarboxamide group (a cyclohexane ring attached to a carboxamide group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The fluorophenyl group can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
- Thiazoles exhibit antioxidant potential due to their ability to scavenge free radicals and protect cells from oxidative damage. Researchers have explored derivatives of thiazole as potential antioxidants .
- Some thiazole derivatives demonstrate analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation .
- Thiazoles have been investigated for their antimicrobial and antifungal effects. Compounds like sulfathiazole and related derivatives exhibit activity against bacteria and fungi .
- Researchers have explored thiazole derivatives as potential antiviral agents. These compounds may inhibit viral replication or entry into host cells .
- Thiazoles may have neuroprotective properties, potentially safeguarding neurons from damage or degeneration. Further studies are needed to explore their mechanisms of action .
- Thiazoles have shown promise as antitumor agents. For example, certain derivatives exhibit cytotoxic effects on human tumor cell lines .
- While not directly related to thiazoles, indole derivatives are also of interest. Indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Potential
Neuroprotective Effects
Antitumor and Cytotoxic Activity
Biological Activities of Indole Derivatives
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide are the Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide acts as a triple-acting agonist for PPARα, -γ, and -δ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes .
Biochemical Pathways
Upon activation, PPARs regulate several biochemical pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall physiology .
Result of Action
The activation of PPARs by N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide can lead to a variety of cellular effects. These may include changes in lipid and glucose metabolism, modulation of inflammatory responses, and regulation of cell growth and differentiation .
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential applications in fields such as medicinal chemistry, materials science, or chemical biology. This could involve studying its reactivity, investigating its interactions with biological targets, or developing new methods for its synthesis .
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c1-13-17(10-11-21-18(23)14-6-3-2-4-7-14)24-19(22-13)15-8-5-9-16(20)12-15/h5,8-9,12,14H,2-4,6-7,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYVVMTUZSIXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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